3-(Pentafluoroethyl)benzonitrile

Liquid Crystal Dielectrics Materials Science Dielectric Anisotropy

Procure 3-(Pentafluoroethyl)benzonitrile as a critical synthetic intermediate. Its distinct meta-substituted pentafluoroethyl (-C₂F₅) group imparts a unique steric and electronic profile, essential for achieving negative dielectric constant anisotropy in advanced liquid crystal mixtures and for fine-tuning binding pocket interactions in SAR studies. This isomer is not interchangeable with trifluoromethyl or ortho/para-pentafluoroethyl analogs, ensuring precise outcomes in your applications. Buy high-purity material for your advanced R&D needs.

Molecular Formula C9H4F5N
Molecular Weight 221.13 g/mol
CAS No. 1823246-09-8
Cat. No. B12083919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluoroethyl)benzonitrile
CAS1823246-09-8
Molecular FormulaC9H4F5N
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C#N
InChIInChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-4H
InChIKeySCGALEBRKOHKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pentafluoroethyl)benzonitrile: A Fluorinated Aromatic Building Block for Advanced Synthesis


3-(Pentafluoroethyl)benzonitrile is an aromatic compound identified by CAS No. 1823246-09-8 and molecular formula C₉H₄F₅N, with a molecular weight of 221.13 g/mol [1]. It serves as a specialized synthetic intermediate, featuring a benzonitrile core substituted at the meta-position with a highly fluorinated pentafluoroethyl (-C₂F₅) group. This structure imparts significant lipophilicity and metabolic stability, making it a building block of interest in medicinal chemistry and agrochemical research, particularly for modulating the properties of drug candidates and crop protection agents [2].

Why 3-(Pentafluoroethyl)benzonitrile Cannot Be Simply Replaced by Other Benzonitrile Analogs


In-class compounds such as 3-(Trifluoromethyl)benzonitrile or the ortho/para pentafluoroethyl isomers are not interchangeable with 3-(Pentafluoroethyl)benzonitrile. The distinct meta-substitution pattern and the unique steric and electronic profile of the -C₂F₅ group, which is intermediate in size between -CF₃ and a tert-butyl group, dictate a molecule's specific interactions, metabolic fate, and physicochemical properties [1]. Simple substitution with a smaller -CF₃ group or a positional isomer will predictably alter target binding, pharmacokinetics, and material properties, leading to divergent and potentially suboptimal outcomes in the intended application. The specific quantitative evidence below details the exact nature of this differentiation.

Key Differentiation Metrics: Quantifying the Value of the -C₂F₅ Group in 3-(Pentafluoroethyl)benzonitrile


Meta vs. Para Substitution: A Critical Distinction in Liquid Crystal Design

3-(Pentafluoroethyl)benzonitrile was specifically claimed as a component in liquid crystal dielectrics, with the patent explicitly stating that the meta-substituted benzonitriles of the invention possess a 'significantly negative DCA (Dielectric Constant Anisotropy)'. This is in contrast to their para-substituted isomers, such as 4-(Pentafluoroethyl)benzonitrile, which exhibit different dielectric properties and are not suitable for applications requiring a negative DCA [1].

Liquid Crystal Dielectrics Materials Science Dielectric Anisotropy

Steric Differentiation: Size Profile of the -C₂F₅ Group vs. Common Fluorinated Alternatives

The pentafluoroethyl (-C₂F₅) substituent provides a distinct steric profile that is intermediate between the smaller trifluoromethyl (-CF₃) group and the larger tert-butyl group [1]. This specific size allows for the modulation of steric interactions within a biological target's binding pocket in a way that neither -CF₃ nor -t-butyl can replicate. For instance, a compound with -C₂F₅ occupies a unique volume, which can lead to different binding affinities or selectivities compared to analogs with smaller or larger groups.

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship (SAR)

Lipophilicity and Metabolic Stability: Implied Superiority Over Non-Fluorinated Analogs

The introduction of the -C₂F₅ group is known to enhance both the lipophilicity and metabolic stability of a molecule due to the strength of the C-F bond [1]. While direct quantitative data for 3-(Pentafluoroethyl)benzonitrile is not available, the substitution of hydrogen or a non-fluorinated alkyl group with a -C₂F₅ group on an aromatic ring is a well-established strategy to improve these properties. For example, compounds containing the -C₂F₅ group are often associated with improved metabolic stability and altered solubility profiles compared to their non-fluorinated counterparts.

Drug Metabolism and Pharmacokinetics (DMPK) Bioavailability ADME Properties

Procurement-Driven Applications for 3-(Pentafluoroethyl)benzonitrile Based on Verifiable Differentiation


Optimization of Liquid Crystal Dielectrics with Negative DCA

Procure 3-(Pentafluoroethyl)benzonitrile as a key synthetic intermediate for the development of advanced liquid crystal mixtures. Its specific meta-substitution pattern is essential for achieving a significantly negative dielectric constant anisotropy (DCA), a property required for certain display technologies and not attainable with the 4-(Pentafluoroethyl)benzonitrile isomer [1]. This makes it the correct and only choice among its positional isomers for this niche application.

Lead Optimization in Medicinal Chemistry for Unique Steric Fit

Incorporate 3-(Pentafluoroethyl)benzonitrile as a building block in structure-activity relationship (SAR) studies to explore a unique steric space. The -C₂F₅ group offers a size profile intermediate between -CF₃ and -t-butyl, allowing medicinal chemists to fine-tune interactions within a target binding pocket in a way that common fluorinated and alkyl substituents cannot [1]. This can be the differentiating factor in achieving target selectivity over closely related off-targets.

Improving Pharmacokinetic Profiles in Early-Stage Drug Discovery

Use 3-(Pentafluoroethyl)benzonitrile as a starting material or intermediate to introduce the metabolically stable and lipophilic -C₂F₅ group into lead compounds [1][2]. While specific data is lacking for this exact compound, the general class property of the -C₂F₅ substituent to enhance metabolic stability is a recognized advantage, making this compound a strategic choice over non-fluorinated benzonitrile analogs for improving the drug-like properties of a candidate molecule.

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